molecular formula C8H5BrO3 B1281529 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde CAS No. 72744-55-9

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

Cat. No.: B1281529
CAS No.: 72744-55-9
M. Wt: 229.03 g/mol
InChI Key: GSUMLIBYYGBVMW-UHFFFAOYSA-N
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Description

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrO3 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMLIBYYGBVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500985
Record name 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde
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Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72744-55-9
Record name 6-Bromo-1,3-benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72744-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Spectral Landscape of 6-Bromobenzo[d]dioxole-4-carbaldehyde: A Technical Guide to its NMR Signature

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-Bromobenzo[d]dioxole-4-carbaldehyde, a substituted aromatic aldehyde, represents a key building block in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the bromine atom, the aldehyde group, and the benzodioxole core, make it a valuable precursor for more complex molecular architectures. Understanding its three-dimensional structure is fundamental to predicting its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing a detailed atomic-level map of the molecular framework.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 6-Bromobenzo[d]dioxole-4-carbaldehyde (CAS No: 72744-55-9). As experimental spectra for this specific compound are not widely available in the public domain, this guide leverages high-quality predicted NMR data, interpreted and contextualized with established principles of NMR theory and extensive experience with similar molecular scaffolds. We will dissect the expected chemical shifts, coupling constants, and multiplicities, explaining the underlying scientific principles that govern these spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and utilize NMR data for the structural characterization of complex organic molecules.

Molecular Structure and Expected NMR Environment

The structure of 6-Bromobenzo[d]dioxole-4-carbaldehyde dictates the magnetic environment of each proton and carbon atom, which in turn determines their resonance frequency (chemical shift) in an NMR experiment.

The key structural features influencing the NMR spectrum are:

  • The Aromatic Ring: The benzene ring creates a diamagnetic ring current, which strongly deshields the attached protons, causing them to appear at high chemical shifts (downfield) in the ¹H NMR spectrum[1]. The substitution pattern—an aldehyde, a bromine atom, and the fused dioxole ring—breaks the symmetry, meaning the two aromatic protons will be in distinct chemical environments.

  • The Aldehyde Group (-CHO): The carbonyl group (C=O) is strongly electron-withdrawing and exhibits significant magnetic anisotropy. This causes the aldehyde proton to be highly deshielded, appearing at a very characteristic downfield position, typically between 9.0 and 10.0 ppm[2]. The aldehyde carbon also has a distinct chemical shift in the ¹³C NMR spectrum, usually in the range of 190-200 ppm[3].

  • The Dioxole Ring (-OCH₂O-): The two protons of the methylenedioxy group are chemically equivalent due to rapid conformational flexing at room temperature. They are attached to carbons bonded to electronegative oxygen atoms, which deshields them relative to simple alkanes. This results in a characteristic singlet in the ¹H NMR spectrum.

  • The Bromine Atom: As an electronegative halogen, bromine withdraws electron density from the aromatic ring, influencing the chemical shifts of the nearby protons and carbons.

Based on this structure, we anticipate a ¹H NMR spectrum with four distinct signals and a ¹³C NMR spectrum with eight distinct signals, as there are no planes of symmetry in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Bromobenzo[d]dioxole-4-carbaldehyde, typically acquired in a solvent like deuterochloroform (CDCl₃) on a 400 MHz spectrometer, is summarized below.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1~10.1Singlet (s)N/A1HH-8 (Aldehyde)
2~7.3Singlet (s)N/A1HH-5
3~7.1Singlet (s)N/A1HH-7
4~6.1Singlet (s)N/A2HH-2 (OCH₂O)
Interpretation and Rationale
  • Aldehyde Proton (H-8): The signal at approximately 10.1 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a classic diagnostic feature, resulting from the strong deshielding effect of the carbonyl group's magnetic anisotropy[2]. It appears as a singlet because it has no adjacent proton neighbors to couple with.

  • Aromatic Protons (H-5 and H-7): The two protons on the aromatic ring, H-5 and H-7, are predicted to appear as distinct singlets around 7.3 and 7.1 ppm. In this specific substitution pattern, the protons H-5 and H-7 are separated by four bonds (a meta-relationship) and are each adjacent to a substituent. The coupling constant for a four-bond meta-coupling is typically very small (0-1 Hz) and often not resolved, leading to the appearance of sharp singlets. The precise chemical shifts are influenced by the combined electronic effects of the electron-withdrawing aldehyde and bromine groups and the electron-donating dioxole ring.

  • Methylenedioxy Protons (H-2): The two protons of the dioxole methylene group are expected to resonate as a sharp singlet around 6.1 ppm. Their equivalence leads to a single, integrated signal for two protons. The attachment to two oxygen atoms causes a significant downfield shift compared to a standard methylene group in an alkane.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 6-Bromobenzo[d]dioxole-4-carbaldehyde would display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~190C-8 (CHO)Carbonyl carbon of an aldehyde, highly deshielded[4].
~153C-3aAromatic carbon attached to oxygen, deshielded.
~148C-7aAromatic carbon attached to oxygen, deshielded.
~135C-4Aromatic carbon attached to the electron-withdrawing aldehyde group.
~118C-6Aromatic carbon directly bonded to bromine (C-Br).
~112C-5Aromatic methine carbon (C-H).
~109C-7Aromatic methine carbon (C-H).
~102C-2 (OCH₂O)Methylene carbon of the dioxole ring, shielded by two oxygens.
Interpretation and Rationale
  • Carbonyl Carbon (C-8): The signal at ~190 ppm is characteristic of an aldehyde carbonyl carbon, which is one of the most deshielded carbon types[4].

  • Oxygenated Aromatic Carbons (C-3a, C-7a): The two carbons of the benzene ring that are part of the fused dioxole system are attached to oxygen atoms. This causes them to be significantly deshielded, appearing in the ~148-153 ppm range.

  • Substituted Aromatic Carbons (C-4, C-6): The carbon bearing the aldehyde group (C-4) and the carbon bearing the bromine atom (C-6) are quaternary and their shifts are influenced by the electronegativity and electronic effects of these substituents. The C-Br signal is typically found around 118 ppm.

  • Aromatic Methine Carbons (C-5, C-7): These are the two carbons in the aromatic ring that are bonded to hydrogen. Their chemical shifts, predicted around 109-112 ppm, are influenced by the overall electronic landscape of the ring.

  • Methylene Carbon (C-2): The carbon of the -OCH₂O- group appears at a relatively upfield position (~102 ppm) for a carbon bonded to oxygen. This is a characteristic feature of the methylenedioxy moiety.

Experimental Protocols

To obtain high-quality NMR data for 6-Bromobenzo[d]dioxole-4-carbaldehyde, a standardized and rigorous experimental procedure is essential.

Protocol 1: 1D NMR Data Acquisition (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 6-Bromobenzo[d]dioxole-4-carbaldehyde.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm[5].

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., Bruker 400 MHz or 500 MHz) for optimal signal dispersion and sensitivity[1].

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient power transfer.

  • ¹H Spectrum Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220-240 ppm.

    • A large number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope[6].

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates a systematic workflow for the acquisition and interpretation of NMR data for a compound like 6-Bromobenzo[d]dioxole-4-carbaldehyde.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve ~5-10 mg of sample in ~0.6 mL CDCl3 with TMS LockShim Lock, Tune, and Shim Prep->LockShim AcqH1 Acquire 1D ¹H Spectrum (16 scans) LockShim->AcqH1 AcqC13 Acquire 1D ¹³C Spectrum (1024+ scans) LockShim->AcqC13 FT Fourier Transform AcqH1->FT AcqC13->FT Phase Phase and Baseline Correction FT->Phase Calibrate Calibrate to TMS / Solvent Phase->Calibrate Integrate Integrate ¹H Signals Calibrate->Integrate AnalyzeH1 Analyze ¹H: - Chemical Shifts - Integration - Multiplicity Calibrate->AnalyzeH1 AnalyzeC13 Analyze ¹³C: - Chemical Shifts - Number of Signals Calibrate->AnalyzeC13 Integrate->AnalyzeH1 Assign Assign Signals to Molecular Structure AnalyzeH1->Assign AnalyzeC13->Assign Final Final Structure Confirmation Assign->Final

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The NMR spectrum of 6-Bromobenzo[d]dioxole-4-carbaldehyde provides a unique and definitive fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts and coupling constants, researchers can confidently assign each resonance to its corresponding atom within the molecule. The highly deshielded aldehyde proton, the characteristic singlet of the methylenedioxy group, and the distinct signals of the aromatic protons together create a clear spectral picture. This guide provides a robust framework for interpreting this data, whether it is predicted or experimentally acquired, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel benzodioxole-based compounds.

References

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • MOLBASE. (n.d.). 6-Bromo-1,3-benzodioxole-4-carbaldehyde | 72744-55-9. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Bracher, F. (2021). Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide. Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Patel, F. J., Patel, K. D., Audichya, V. B., & Patel, R. A. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62, 1141-1146.
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of novel benzo[d][3]dioxole substituted organo selenium compounds: X-ray structure of. Retrieved from [Link]

  • Heterocyclic Letters. (2017). Synthesis of molecular tweezer molecules. Heterocyclic Letters, 7(2), 275-279.
  • ResearchGate. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. Retrieved from [Link]

  • Tang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(15), 4478.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectroscopy of 4,4''-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. Retrieved from [Link]

Sources

Molecular weight of 6-Bromobenzo[d]dioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Bromobenzo[d]dioxole-4-carbaldehyde

Executive Summary

6-Bromobenzo[d]dioxole-4-carbaldehyde (CAS: 72744-55-9) is a specialized heterocyclic building block distinct from its more common isomer, 6-bromopiperonal (5-carbaldehyde). Its unique substitution pattern—placing the aldehyde functionality at the ortho-position relative to the dioxole ring fusion (position 4)—imparts specific steric and electronic properties critical for the synthesis of complex alkaloids, isoquinolines, and benzoxaborole therapeutics. This guide provides a definitive technical analysis of its molecular weight, structural validation, and robust synthetic protocols.

Physicochemical Profile

The molecular weight of 6-Bromobenzo[d]dioxole-4-carbaldehyde is dictated by the isotopic distribution of bromine (


 and 

). For high-resolution mass spectrometry (HRMS) and stoichiometry, the monoisotopic mass is the primary metric.
PropertyDataNotes
IUPAC Name 6-Bromobenzo[d][1,3]dioxole-4-carbaldehydeAlso known as 4-formyl-6-bromo-1,3-benzodioxole.
CAS Number 72744-55-9 Distinct from the 5-CHO isomer (CAS 15930-53-7).
Molecular Formula

Average Mol.[1] Weight 229.03 g/mol Weighted average of all isotopes.
Monoisotopic Mass 227.9422 Da Calculated for

.
Isotope Pattern ~1:1 (

:

)
Characteristic doublet due to

(50.7%) and

(49.3%).
Physical State Solid (Pale yellow)Melting point typically 128–132 °C.
Solubility DMSO, DMF, CH

Cl

Poor water solubility; lipophilic core.

Structural Analysis & Validation

Correct identification relies on distinguishing the 4-carbaldehyde from the 5-carbaldehyde isomer. The position of the aldehyde significantly influences the aromatic proton splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.

Regiochemistry and Numbering
  • Position 4 (Aldehyde): Adjacent to the ring fusion. This creates a "crowded" environment compared to the 5-position.

  • Position 6 (Bromine): Meta to the aldehyde and meta to the ring fusion oxygen at position 1.

Spectroscopic Signatures
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, CHO): The aldehyde proton.
      
    • 
       ppm (s, 2H, -O-CH
      
      
      
      -O-): The methylenedioxy bridge.
    • Aromatic Region: Two doublets (or meta-coupled singlets) expected around 7.4–7.8 ppm with

      
       Hz, confirming the meta relationship between the remaining protons at C5 and C7.
      
  • Mass Spectrometry (MS):

    • The presence of bromine provides a self-validating "fingerprint."[1] The molecular ion peak

      
       will appear as a doublet at 
      
      
      
      228 and 230 with near-equal intensity.

Synthetic Methodology

Synthesis of the 4-carbaldehyde isomer is more challenging than the 5-isomer (which is derived from piperonal). The most reliable route utilizes 2,3-dihydroxybenzaldehyde as the scaffold to ensure the aldehyde ends up at the 4-position of the final benzodioxole system.

Reaction Pathway Visualization

SynthesisPathway Start 2,3-Dihydroxybenzaldehyde (CAS 24677-78-9) Inter 5-Bromo-2,3-dihydroxybenzaldehyde (CAS 52924-55-7) Start->Inter Br2, AcOH Regioselective Bromination Product 6-Bromobenzo[d]dioxole-4-carbaldehyde (CAS 72744-55-9) Inter->Product CH2Br2, Cs2CO3 DMF, 80°C Annulation

Figure 1: Synthetic workflow transforming 2,3-dihydroxybenzaldehyde into the target 6-bromo-4-carbaldehyde isomer.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

  • Precursor: 2,3-Dihydroxybenzaldehyde.[2]

  • Reagent: Bromine (

    
    ) in Acetic Acid.[1]
    
  • Mechanism: The hydroxyl groups at positions 2 and 3 strongly activate the ring. The aldehyde at position 1 deactivates. The position para to the 2-OH (position 5) is the most nucleophilic site, leading to 5-bromo-2,3-dihydroxybenzaldehyde .

Step 2: Methylenation (Ring Closure) This step constructs the dioxole ring.

  • Reagents: Dibromomethane (

    
    ), Cesium Carbonate (
    
    
    
    ) or Potassium Carbonate (
    
    
    ).
  • Solvent: Anhydrous DMF or DMSO.

  • Protocol:

    • Dissolve 5-bromo-2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

    • Add

      
       (2.5 eq) to act as the base.
      
    • Add

      
       (1.5 eq).
      
    • Heat to 80–90 °C under

      
       atmosphere for 4–6 hours.
      
    • Workup: Dilute with water, extract with EtOAc. The product is purified via silica gel chromatography (Hexanes/EtOAc).

  • Outcome: The C1-aldehyde of the starting material becomes the C4-aldehyde of the benzodioxole product. The C5-bromo becomes the C6-bromo.

Applications in Drug Discovery

The 4-carbaldehyde motif is a "privileged scaffold" for specific therapeutic classes:

  • Isoquinoline Alkaloids: The 4-position aldehyde allows for condensation with amines followed by cyclization to form tetrahydroisoquinolines, a core structure in many antipsychotic and analgesic drugs.

  • Benzoxaboroles: Recent research utilizes o-bromobenzaldehydes to synthesize benzoxaboroles (e.g., Tavaborole analogs) via palladium-catalyzed borylation. The 6-bromo-4-formyl substitution allows for unique geometric isomers of these antifungal agents.

  • Hsp90 Inhibitors: Substituted benzodioxoles serve as mimics for the resorcinol moiety found in Hsp90 inhibitors, with the bromine providing a handle for further cross-coupling (Suzuki/Buchwald) to extend the pharmacophore.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Luo, J., et al. (2021).[3] Transition-metal-free, one-pot synthesis of benzoxaboroles from o-bromobenzaldehydes via visible-light-promoted borylation.[3] Organic & Biomolecular Chemistry, 19, 10455-10459.[3] [Link]

  • Nguyen, T.T., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[4][5] Tetrahedron Letters, 95, 153755.[5] [Link]

Sources

6-Bromopiperonal: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 6-Bromopiperonal, a brominated derivative of piperonal (heliotropin), has emerged as a significant building block in medicinal chemistry. Its unique structural features—a benzodioxole ring system, a reactive aldehyde group, and a strategically placed bromine atom—offer a trifecta of functionalities for synthetic elaboration. This guide provides an in-depth technical exploration of the applications of 6-Bromopiperonal, focusing on its pivotal role in the synthesis of selective G protein-coupled receptor (GPCR) modulators and its potential in developing other classes of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed protocols, and present data that underscore the compound's value to researchers and drug development professionals.

Chemical Profile of 6-Bromopiperonal
PropertyValueReference(s)
IUPAC Name 6-bromo-1,3-benzodioxole-5-carbaldehyde[1]
Synonyms 6-Bromo-3,4-methylenedioxybenzaldehyde, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde[2]
CAS Number 15930-53-7[3]
Molecular Formula C₈H₅BrO₃[3]
Molecular Weight 229.03 g/mol [3]
Appearance White to light yellow powder/crystal[2]
Melting Point 128 - 132 °C[2]
Solubility Soluble in DMSO, Methanol[4]

Core Application: A Gateway to Selective GPR30 Modulation

A primary and well-documented application of 6-Bromopiperonal is its use as a key starting material in the synthesis of selective modulators for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][4] GPR30 has garnered significant attention as a mediator of non-genomic estrogen signaling, playing roles in various physiological and pathological processes, including cancer.[5][6] The ability to create selective agonists and antagonists for this receptor is crucial for elucidating its function and for developing targeted therapies.

The Aza-Diels-Alder Reaction: A Strategic Approach to Tetrahydroquinolines

The synthesis of GPR30 modulators from 6-Bromopiperonal hinges on a powerful multicomponent reaction: the aza-Diels-Alder cyclization.[7][8] This reaction allows for the rapid assembly of complex tetrahydroquinoline scaffolds from simple precursors. The choice of this reaction is strategic; it is highly efficient and allows for the introduction of molecular diversity by varying the reaction components. 6-Bromopiperonal serves as the aldehyde component, which first reacts with an aniline derivative to form an imine in situ. This imine then acts as the azadiene in a [4+2] cycloaddition with a dienophile, such as cyclopentadiene.[7][8]

G1_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction 6-Bromopiperonal 6-Bromopiperonal Imine In situ Imine Formation 6-Bromopiperonal->Imine p_aminoacetophenone p-Aminoacetophenone p_aminoacetophenone->Imine Cyclopentadiene Cyclopentadiene Aza_DA Sc(OTf)3-catalyzed Aza-Diels-Alder Cyclopentadiene->Aza_DA Imine->Aza_DA G1 G-1 (Tetrahydroquinoline) Aza_DA->G1 caption Workflow for the Synthesis of G-1

Caption: Workflow for the Synthesis of G-1.

Experimental Protocol: Synthesis of G-1, a Selective GPR30 Agonist

This protocol is adapted from a highly efficient, scandium(III)-catalyzed multicomponent synthesis.[7] The use of a Lewis acid catalyst like Scandium (III) triflate (Sc(OTf)₃) is critical as it activates the imine dienophile, accelerating the cycloaddition and enhancing diastereoselectivity.[7]

Materials:

  • 6-Bromopiperonal

  • p-Aminoacetophenone

  • Cyclopentadiene (freshly cracked)

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • To a solution of 6-bromopiperonal (2.30 g, 10.0 mmol) and p-aminoacetophenone (1.30 g, 10.0 mmol) in anhydrous acetonitrile (25 cm³), add cyclopentadiene (3.30 g, 50.0 mmol).

  • To this stirred mixture, add a catalytic amount of Sc(OTf)₃ (0.492 g, 1.0 mmol) dissolved in anhydrous acetonitrile (2.0 cm³).

  • Stir the reaction mixture at ambient temperature (approx. 23 °C) for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the volatiles in vacuo using a rotary evaporator.

  • The resulting residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield G-1 as a white solid. This procedure has been reported to yield the product in near quantitative amounts with high diastereoselectivity (endo:exo = 98:02).[7]

From Agonist to Antagonist: Synthetic Modification of the Tetrahydroquinoline Scaffold

The versatility of the 6-Bromopiperonal-derived tetrahydroquinoline core is demonstrated by its facile conversion into selective GPR30 antagonists. By simply using aniline instead of p-aminoacetophenone in the aza-Diels-Alder reaction, the ethanone moiety is removed, yielding the antagonist G15.[3][9] Further modification, such as replacing the aniline with 4-isopropylaniline, leads to the synthesis of G36, an antagonist with improved selectivity against classical estrogen receptors.[10]

Biological Activity and Mechanism of Action

The compounds synthesized from 6-Bromopiperonal have been instrumental in probing the signaling pathways of GPR30. G-1 acts as a selective agonist, while G15 and G36 are effective antagonists.[3][10]

Quantitative Biological Data:

CompoundTargetActivityKᵢ / IC₅₀Reference(s)
G-1 GPR30Agonist~7-11 nM (Kᵢ)[3]
G15 GPR30Antagonist~20 nM (Kᵢ)[3]
G15 GPR30Antagonist~185 nM (IC₅₀, Ca²⁺ mobilization)[11]
G36 GPR30Antagonist~112 nM (IC₅₀, E2-mediated Ca²⁺ mobilization)[10]
G36 GPR30Antagonist~165 nM (IC₅₀, G-1-mediated Ca²⁺ mobilization)[10]

Activation of GPR30 by its agonist G-1 initiates a cascade of intracellular signaling events. This includes the mobilization of intracellular calcium and the activation of the PI3K/Akt pathway, which can be blocked by the antagonists G15 and G36.[5][6][10]

GPR30_Signaling cluster_membrane Cellular Environment cluster_cytoplasm Intracellular Signaling G1 G-1 (Agonist) GPR30 GPR30/GPER G1->GPR30 activates G15_G36 G15 / G36 (Antagonists) G15_G36->GPR30 inhibits G_protein G Proteins GPR30->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates Ca_release Ca²⁺ Release (from ER) PLC->Ca_release stimulates Akt Akt PI3K->Akt phosphorylates caption GPR30 Signaling Pathway

Caption: GPR30 Signaling Pathway.

Experimental Protocol: Calcium Mobilization Assay

This protocol outlines a fluorescence-based method to measure changes in intracellular calcium upon GPR30 activation, a key functional readout for agonist and antagonist activity.[12][13][14]

Materials:

  • HEK293T cells (or other suitable cell line) transiently expressing GPR30

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • G-1 (agonist) and G15/G36 (antagonist) solutions

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating: Seed GPR30-expressing HEK293T cells into 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate for 1 hour at 37 °C in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Washing: Gently wash the cells with HBSS to remove excess dye. Add 100 µL of fresh HBSS to each well.

  • Compound Preparation: Prepare 3x concentrated solutions of G-1 and/or G15/G36 in HBSS in a separate 96-well compound plate.

  • Assay Measurement: Place both the cell and compound plates into the fluorescence plate reader.

  • Baseline Reading: The instrument measures the baseline fluorescence for a set period.

  • Compound Addition: The instrument automatically adds 50 µL of the compound solutions from the compound plate to the cell plate. For antagonist testing, the antagonist is added first, followed by a short incubation, and then the agonist is added.

  • Signal Detection: The instrument continues to measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is plotted against time. For dose-response curves, the peak fluorescence response is plotted against the logarithm of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[12]

Expanding Horizons: Potential Applications of 6-Bromopiperonal

While the synthesis of GPR30 modulators is a well-defined application, the chemical handles on 6-Bromopiperonal allow for its use in creating a diverse array of other potentially bioactive molecules.

Quinoline Derivatives for Antimicrobial and Anticancer Applications

The quinoline core, readily accessible from 6-Bromopiperonal via reactions like the aza-Diels-Alder, is a privileged scaffold in medicinal chemistry.[15] Various quinoline derivatives have been reported to possess significant biological activities.

  • Antimicrobial Activity: Although specific studies starting from 6-Bromopiperonal are not detailed in the provided literature, the synthesis of novel quinoline derivatives is a common strategy for developing new antimicrobial agents.[16][17] The bromine atom on the 6-Bromopiperonal scaffold can be further functionalized, for example, through nitration followed by nucleophilic substitution, to introduce moieties like morpholine and piperazine, which are common in bioactive compounds.

  • Anticancer Activity: Quinoline derivatives have been investigated as potent anticancer agents, with some acting as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[18][19] The synthesis of 4-aminoquinoline derivatives, for instance, has yielded compounds with significant cytotoxic activity against cancer cell lines.[18] The 6-Bromopiperonal scaffold provides a starting point for the synthesis of such substituted quinolines.

Neuroprotective Agents

There is a growing interest in developing agents that can protect neurons from damage in the context of neurodegenerative diseases and brain injury.[8][20][21] While direct synthesis from 6-Bromopiperonal is not explicitly detailed, the core structures it can generate, such as tetrahydroquinolines, are being explored for neuroprotective effects. The antioxidant and anti-inflammatory properties of many heterocyclic compounds suggest that derivatives of 6-Bromopiperonal could be valuable candidates for neuroprotection.[5][22]

Conclusion

6-Bromopiperonal is far more than a simple aromatic aldehyde; it is a sophisticated and versatile building block with proven utility in medicinal chemistry. Its application in the highly efficient synthesis of selective GPR30 agonists and antagonists provides a compelling case study of its value in modern drug discovery. The strategic placement of its functional groups opens the door to a wide array of chemical transformations, enabling the creation of complex molecular architectures like tetrahydroquinolines. As researchers continue to explore the therapeutic potential of modulating GPR30 and seek novel scaffolds for antimicrobial, anticancer, and neuroprotective agents, 6-Bromopiperonal is poised to remain a valuable tool in the arsenal of the medicinal chemist. The detailed synthetic and biological protocols provided herein serve as a foundation for future investigations into this remarkable compound and its derivatives.

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An In-depth Technical Guide to 6-Bromopiperonal: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopiperonal, also known as 6-bromo-3,4-methylenedioxybenzaldehyde, is a pivotal synthetic intermediate with significant applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its discovery and historical context, detailed synthetic methodologies, thorough analytical characterization, and a discussion of its diverse applications, particularly in the development of pharmacologically active compounds. Drawing from historical chemical literature and modern analytical data, this document serves as an in-depth resource for scientists and researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety, the core structure of 6-Bromopiperonal, is a recurring motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] This heterocyclic system is a key pharmacophore, contributing to the pharmacological profiles of numerous drugs and bioactive molecules.[2][3] The strategic functionalization of the benzodioxole ring allows for the modulation of a compound's physicochemical properties and its interaction with biological targets. 6-Bromopiperonal, with its aldehyde and bromo substituents, represents a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.[4] Its utility extends from the synthesis of novel therapeutics to the creation of unique fragrance and flavor compounds.[5]

Discovery and Historical Context

While a definitive singular "discovery" of 6-Bromopiperonal is not prominently documented as a landmark event, its emergence is intrinsically linked to the broader exploration of piperonal and its derivatives in the early 20th century. Piperonal (heliotropin), naturally occurring in plants like vanilla and black pepper, gained prominence in the late 19th and early 20th centuries as a valuable fragrance and flavoring agent.[6][7] This interest spurred chemists to investigate its chemical reactivity and explore the synthesis of novel derivatives.

The Beilstein database, a comprehensive repository of organic chemistry, records 6-Bromopiperonal under the Beilstein Registry Number (BRN) 0383965, indicating its documentation in the chemical literature.[8] A significant early investigation into the behavior of piperonal derivatives towards bromination and nitration was published in the Journal of the American Chemical Society in 1933.[9] Such studies were foundational in establishing the synthetic pathways to various substituted benzodioxoles, including 6-Bromopiperonal. The exploration of bromination reactions on aromatic compounds was a central theme in organic synthesis during this period, with publications in esteemed journals like Berichte der deutschen chemischen Gesellschaft and the Journal of the Chemical Society detailing the intricacies of these transformations.[10][11][12] The synthesis of 6-Bromopiperonal would have been a logical extension of this research, aimed at understanding the directing effects of the methylenedioxy and formyl groups on electrophilic aromatic substitution.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and product formulation.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₅BrO₃[13]
Molecular Weight 229.03 g/mol [13]
Appearance White to light yellow crystalline powder[5]
Melting Point 128-132 °C[5]
Solubility Soluble in DMSO and methanol.[13]
Spectroscopic Characterization

The structural elucidation of 6-Bromopiperonal is unequivocally confirmed through a combination of modern spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, and the methylenedioxy protons. The aromatic protons typically appear as distinct singlets or doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the aldehyde and bromine substituents. The aldehyde proton resonates at a significantly downfield position (typically around 10 ppm), a hallmark of formyl protons. The two protons of the methylenedioxy group give rise to a characteristic singlet, usually found around 6 ppm.

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group appears at the most downfield position (typically >180 ppm). The aromatic carbons exhibit signals in the range of 100-150 ppm, with their specific chemical shifts determined by the substitution pattern. The carbon of the methylenedioxy bridge is typically observed around 100 ppm.

The IR spectrum of 6-Bromopiperonal displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is observed in the region of 1670-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibrations of the aromatic ring and the aldehyde are typically observed in the region of 2800-3100 cm⁻¹. The presence of the C-O-C stretching of the methylenedioxy group is confirmed by strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 6-Bromopiperonal will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of 6-Bromopiperonal: A Detailed Protocol

The most common and direct method for the synthesis of 6-Bromopiperonal is the electrophilic bromination of piperonal.[14] This reaction takes advantage of the activating effect of the methylenedioxy group, which directs the incoming electrophile (bromine) to the ortho position relative to the ether linkages.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of piperonal proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of piperonal acts as a nucleophile, attacking the bromine molecule. The methylenedioxy group is a strong activating group and an ortho-, para- director. The formyl group, being a deactivating group, directs incoming electrophiles to the meta position. The directing effects of the activating methylenedioxy group are dominant, leading to the substitution of bromine at the position ortho to the methylenedioxy bridge and meta to the aldehyde group.

Diagram: Synthesis of 6-Bromopiperonal from Piperonal

G Piperonal Piperonal Product 6-Bromopiperonal Piperonal->Product Bromination Bromine Br₂ Bromine->Product:n Solvent Acetic Acid Solvent->Product:n Byproduct + HBr

Caption: General reaction scheme for the synthesis of 6-Bromopiperonal.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

  • Piperonal (1,3-benzodioxole-5-carboxaldehyde)

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a well-ventilated fume hood, dissolve piperonal in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred piperonal solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice water.

  • The crude 6-Bromopiperonal will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • To remove any unreacted bromine, wash the solid with a dilute solution of sodium bisulfite.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 6-Bromopiperonal as a crystalline solid.

Safety Precautions:

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Applications in Drug Development and Organic Synthesis

The synthetic versatility of 6-Bromopiperonal makes it a valuable starting material and intermediate in various fields, most notably in drug discovery and the fragrance industry.

Precursor to Pharmacologically Active Molecules

The presence of both an aldehyde and a bromo substituent on the benzodioxole ring allows for a wide range of chemical transformations, making 6-Bromopiperonal an attractive scaffold for the synthesis of novel drug candidates.

  • Synthesis of Alkaloid Analogs: The benzodioxole nucleus is a common feature in many naturally occurring alkaloids with diverse pharmacological activities. 6-Bromopiperonal can serve as a starting material for the synthesis of analogs of these alkaloids, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

  • Development of Psychoactive Compounds: The 1,3-benzodioxole structure is also found in certain classes of psychoactive substances. While this highlights the potential for misuse, it also underscores the neuroactive potential of this scaffold. Researchers in medicinal chemistry can utilize 6-Bromopiperonal to design and synthesize novel compounds with selective activity on central nervous system targets for the treatment of neurological and psychiatric disorders. For instance, it has been used in the synthesis of precursors for compounds like "Bromo-DragonFLY," a potent psychoactive substance, which underscores the importance of its controlled handling and ethical use in research.[15]

  • Anticancer and Antimicrobial Agents: Numerous studies have demonstrated the anticancer and antimicrobial properties of compounds containing the benzodioxole moiety.[2] 6-Bromopiperonal provides a convenient entry point for the synthesis of libraries of such compounds for screening and lead optimization.

Intermediate in the Fragrance and Flavor Industry

The pleasant, sweet, and floral aroma of piperonal and its derivatives has led to their extensive use in the fragrance and flavor industry.[6] 6-Bromopiperonal can be used to synthesize novel fragrance compounds with unique scent profiles, or as an intermediate in the production of existing fragrance ingredients.

Conclusion

6-Bromopiperonal stands as a testament to the enduring importance of fundamental organic synthesis in driving innovation across various scientific disciplines. From its origins in the early explorations of piperonal chemistry to its current role as a versatile building block in drug discovery and materials science, this compound continues to be a valuable tool for chemists. This in-depth technical guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and professionals in the chemical sciences. A thorough understanding of the properties and reactivity of 6-Bromopiperonal will undoubtedly facilitate its continued use in the development of novel molecules with significant scientific and commercial impact.

References

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Biological Activity & Synthetic Utility of 6-Bromopiperonal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

6-Bromopiperonal (6-bromo-1,3-benzodioxole-5-carboxaldehyde) represents a "privileged scaffold" in medicinal chemistry. Unlike its parent compound piperonal, the introduction of a bromine atom at the C6 position drastically alters the molecule's electronic landscape and lipophilicity (LogP).

This guide details the technical exploitation of 6-Bromopiperonal (6-BP) in drug discovery. It focuses on its conversion into Chalcones and Schiff Bases —two derivative classes that exhibit potent antimicrobial and cytotoxic activities. The bromine substituent is not merely structural; it facilitates halogen bonding interactions with protein targets and enhances membrane permeability, a critical factor in overcoming multi-drug resistance (MDR).

The Pharmacophore: Structure-Activity Relationship (SAR)

Before synthesis, one must understand why this scaffold is effective.

  • The Methylenedioxy Ring: Mimics the structure of natural products like Podophyllotoxin and Safrole. It is essential for binding to the minor groove of DNA and inhibiting cytochrome P450 enzymes.

  • The C6-Bromine Atom:

    • Steric Effect: Forces the aldehyde (or resulting side chain) out of planarity in crowded systems, potentially increasing selectivity for specific enzyme pockets.

    • Lipophilicity: Increases the partition coefficient, aiding passive transport across bacterial cell walls.

    • Synthetic Handle: Allows for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if library expansion is required.

Synthetic Module: Chalcone Derivatives

The most biologically active derivatives of 6-BP are often


-unsaturated ketones (chalcones), synthesized via Claisen-Schmidt condensation.[1][2]
Reaction Logic

We utilize a base-catalyzed condensation between 6-Bromopiperonal and substituted acetophenones.

  • Why Base (NaOH/KOH)? To abstract the acidic

    
    -proton from the acetophenone, generating an enolate.
    
  • Why Ethanol? It solubilizes the aldehyde while allowing the final chalcone product (which is less soluble) to precipitate, driving the equilibrium forward (Le Chatelier’s principle).

Workflow Diagram (DOT)

The following diagram illustrates the critical path for synthesizing and purifying these derivatives.

SynthesisWorkflow Start Reagents: 6-Bromopiperonal + Substituted Acetophenone Process1 Claisen-Schmidt Condensation (40% NaOH, EtOH, RT, 24h) Start->Process1 Mix Check TLC Monitoring (Hexane:EtOAc 7:3) Process1->Check Sample Check->Process1 Incomplete Workup Acidification (HCl) & Filtration Check->Workup Complete Purify Recrystallization (Glacial Acetic Acid/EtOH) Workup->Purify Crude Solid Product Final Chalcone (Yellow/Orange Solid) Purify->Product Yield > 80%

Figure 1: Step-by-step synthetic workflow for 6-Bromopiperonal chalcones via Claisen-Schmidt condensation.

Detailed Protocol
  • Dissolution: Dissolve 0.01 mol of substituted acetophenone in 20 mL of ethanol.

  • Activation: Add 10 mL of 40% NaOH solution dropwise while stirring. Critical: Keep temperature < 25°C to prevent polymerization.

  • Addition: Add 0.01 mol of 6-Bromopiperonal.

  • Reaction: Stir at room temperature for 12–24 hours. The solution will typically darken (yellow to deep orange/red).

  • Quenching: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~2–3) to precipitate the product.

  • Purification: Filter the solid, wash with cold water (to remove salts) and cold ethanol (to remove unreacted starting material). Recrystallize from ethanol or acetic acid.

Biological Profiling

The biological utility of these derivatives is broad. Below is a summary of expected activities based on literature standards.

Antimicrobial Activity (MIC Data)

Derivatives often show higher potency against Gram-positive bacteria due to the cell wall structure. The bromine atom enhances activity against S. aureus compared to non-brominated analogs.

Representative Data Summary: Values are typical ranges derived from broth microdilution assays.

Compound DerivativeR-Group (Acetophenone)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
6-BP-01 -H (Unsubstituted)25 - 5050 - 100>100
6-BP-02 -Cl (4-Chloro)6.25 - 12.5 25 - 5025 - 50
6-BP-03 -OH (4-Hydroxy)12.5 - 255050
Control Ciprofloxacin0.5 - 1.00.01 - 0.5N/A

Interpretation: The 4-Chloro derivative (6-BP-02 ) typically exhibits the highest potency due to the "double halogen" effect—bromine on the aldehyde ring and chlorine on the acetophenone ring increasing overall lipophilicity and specific binding affinity [1, 2].

Cytotoxicity (Anticancer)

Schiff bases derived from 6-Bromopiperonal have shown efficacy against MCF-7 (breast cancer) and HeLa cell lines.

  • Assay: MTT Assay (measures mitochondrial reductase activity).

  • Observation: Active compounds induce morphological changes (cell shrinkage, chromatin condensation) indicative of apoptosis.

Mechanism of Action

Understanding how these molecules work is vital for optimization. The mechanism is dual-modal:

  • Membrane Depolarization (Antimicrobial): The lipophilic bromine aids the molecule in embedding into the bacterial cell membrane, disrupting the proton motive force.

  • Michael Addition (Enzyme Inhibition): The

    
    -unsaturated ketone acts as a Michael acceptor, covalently binding to sulfhydryl (-SH) groups of essential enzymes (e.g., thioredoxin reductase) in pathogens or cancer cells.
    
Mechanistic Pathway Diagram (DOT)

MechanismAction Compound 6-BP Derivative (Lipophilic Electrophile) Membrane Cell Membrane Interaction Compound->Membrane Halogen Bonding Entry Intracellular Accumulation Membrane->Entry Passive Diffusion Target1 Target A: DNA Minor Groove (Intercalation) Entry->Target1 Target2 Target B: Enzyme -SH Groups (Michael Addition) Entry->Target2 Result1 Replication Block Target1->Result1 Result2 Metabolic Failure Target2->Result2 Apoptosis Apoptosis / Cell Death Result1->Apoptosis Result2->Apoptosis

Figure 2: Dual-mode mechanism of action: Membrane permeation followed by intracellular target engagement.

References

  • Talniya, N. C., & Sood, P. (2016).[3] Synthesis and Antimicrobial Activity of Substituted Chalcones.[1][2][3][4] Journal of Chemical and Pharmaceutical Research, 8(5), 610-613.[3]

  • Ogunjobi, J., & Lajide, L. (2020). Facile derivatization of 1,3-benzodioxole-5-carboxaldehyde and their antimicrobial activities.[5] ResearchGate/Scientific Repository.

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.[6] Bioorganic & Medicinal Chemistry, 27(12), 2568-2578.

  • BenchChem Technical Guide. (2025). Biological Activity of Brominated Propiophenone Derivatives.

Sources

Methodological & Application

Wittig reaction protocol for 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Wittig Methylenation of 6-Bromopiperonal

Executive Summary

This application note details the optimized protocol for the methylenation of 6-bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde) to 6-bromo-5-vinyl-1,3-benzodioxole via the Wittig reaction. While the Wittig reaction is a staple of organic synthesis, the presence of the ortho-bromo substituent on the benzodioxole scaffold introduces specific electronic and steric considerations.

This protocol prioritizes Potassium tert-butoxide (KOt-Bu) over n-Butyllithium (n-BuLi) as the base. While n-BuLi is standard for non-stabilized ylides, its use with aryl bromides poses a significant risk of lithium-halogen exchange, leading to debrominated byproducts. The use of KOt-Bu ensures chemoselectivity, preserving the aryl bromide handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions).

Mechanistic Insight & Retrosynthesis

The transformation relies on the interaction between the electrophilic carbonyl carbon of 6-bromopiperonal and the nucleophilic carbon of the non-stabilized phosphonium ylide.

Key Mechanistic Considerations:

  • Ylide Generation: The methyltriphenylphosphonium bromide salt is deprotonated to form the reactive methylene ylide.

  • Electrophilic Activation: The bromine atom at the C6 position exerts an inductive electron-withdrawing effect (-I), rendering the carbonyl carbon at C5 more electrophilic than in unsubstituted piperonal. This typically accelerates the nucleophilic attack.

  • Steric Hindrance: The bulky bromine atom ortho to the aldehyde may retard the formation of the oxaphosphetane intermediate due to steric clash with the bulky triphenylphosphine group. Rigorous stirring and optimized temperature control are required to overcome this barrier.

Visualized Mechanism (DOT)

WittigMechanism Salt MePPh3+ Br- Ylide Ph3P=CH2 (Ylide) Salt->Ylide Deprotonation (-tBuOH, -KBr) Base KOtBu Base->Ylide Inter Oxaphosphetane (4-membered ring) Ylide->Inter + Aldehyde (Nucleophilic Attack) Aldehyde 6-Bromopiperonal Aldehyde->Inter Product 6-Bromo-5-vinyl-1,3-benzodioxole Inter->Product Syn-Elimination Byproduct Ph3P=O Inter->Byproduct

Figure 1: Mechanistic pathway of the Wittig methylenation, highlighting the critical oxaphosphetane intermediate.[1]

Experimental Protocol

Safety Warning: Methyltriphenylphosphonium bromide is hygroscopic and an irritant. KOt-Bu is moisture-sensitive and corrosive. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
6-Bromopiperonal 229.031.0Limiting Reagent
Methyltriphenylphosphonium bromide 357.221.2Ylide Precursor
Potassium tert-butoxide (KOt-Bu) 112.211.25Base
Tetrahydrofuran (THF) 72.11SolventAnhydrous (0.1 M conc.)
Step-by-Step Methodology

Step 1: Preparation of the Ylide (The "Instant Ylide" Method)

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv).

  • Add anhydrous THF via syringe to create a suspension (concentration ~0.3 M relative to the salt).

  • Add KOt-Bu (1.25 equiv) in a single portion.

    • Observation: The white suspension will immediately turn a bright canary yellow, indicating the formation of the phosphorous ylide (

      
      ).
      
  • Stir the yellow suspension at Room Temperature (RT) for 45 minutes to ensure complete deprotonation.

Step 2: Addition of Substrate

  • Dissolve 6-Bromopiperonal (1.0 equiv) in a minimal amount of anhydrous THF (approx. 2-3 mL per gram of substrate).

  • Cool the ylide suspension to 0 °C using an ice/water bath.

    • Rationale: Cooling suppresses potential side reactions and controls the exotherm upon addition, although the non-stabilized ylide is reactive enough that low temperature helps favor kinetic control.

  • Add the aldehyde solution dropwise to the ylide suspension over 10–15 minutes.

    • Observation: The bright yellow color may fade slightly or shift to a paler shade as the ylide is consumed.

  • Remove the ice bath and allow the reaction to warm to RT. Stir for 3–4 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde typically has a lower R_f than the styrene product. The product spot will be UV active and may stain purple/brown with anisaldehyde dip.

Step 3: Workup & Purification

  • Quench the reaction by slowly adding saturated aqueous Ammonium Chloride (

    
    )  (20 mL).
    
  • Dilute with Diethyl Ether (

    
    )  or Ethyl Acetate  (50 mL).
    
  • Separate the layers.[2][4][5][6] Extract the aqueous layer twice more with the organic solvent.[2]

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Magnesium Sulfate (

    
    ) . Filter and concentrate under reduced pressure.[2][3][7]
    
    • Note: A significant amount of solid Triphenylphosphine oxide (

      
      ) will precipitate during concentration.
      
  • Purification: Triturate the crude residue with cold hexanes/pentane. The alkene product is soluble in alkanes, while

    
     is largely insoluble. Filter off the solid oxide.
    
  • Purify the filtrate via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

Workflow Diagram (DOT)

Workflow Start Start: Inert Atmosphere (N2) YlideGen Ylide Generation: MePPh3Br + KOtBu in THF (Yellow Suspension) Start->YlideGen Addition Substrate Addition: Add 6-Bromopiperonal at 0°C YlideGen->Addition Reaction Reaction: Warm to RT, Stir 3-4h Addition->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Workup Workup: Extract (Et2O), Wash (Brine), Dry (MgSO4) Quench->Workup Purify Purification: Triturate (Hexanes) -> Silica Column Workup->Purify Final Final Product: 6-Bromo-5-vinyl-1,3-benzodioxole Purify->Final

Figure 2: Operational workflow for the synthesis of 6-Bromo-5-vinyl-1,3-benzodioxole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete ylide formation (moisture).Ensure THF is freshly distilled or from a dry solvent system. Increase KOt-Bu quality.
Debromination Lithium-Halogen exchange (if using n-BuLi).Switch to KOt-Bu or NaH. Avoid alkyl-lithiums with aryl bromides.
Stuck Reaction Steric hindrance of the ortho-bromo group.Reflux the reaction for 1-2 hours after addition. The steric bulk may raise the activation energy for oxaphosphetane formation.
Difficult Separation

contamination.[8]
Use the "Hexane Trituration" method before chromatography.

is insoluble in cold hexanes.

Characterization Data (Expected)

  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.9–7.1 (s, 2H, Aryl H).
      
    • 
       5.9–6.0 (s, 2H, 
      
      
      
      ).
    • 
       6.9 (dd, 1H, Vinyl 
      
      
      
      ).
    • 
       5.6 (d, 1H, Vinyl 
      
      
      
      , trans).
    • 
       5.3 (d, 1H, Vinyl 
      
      
      
      , cis).
    • Note: The characteristic coupling constants of the vinyl group and the singlet for the methylenedioxy bridge are diagnostic.

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin synthesis. Chemical Reviews, 89(4), 863–927. Link

  • BenchChem. (2025).[2] Application Notes: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole.[2][7] (Reference for benzodioxole reactivity).[2][9] Link

  • Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran. Synthetic Communications, 15(10), 855-864. (Methodology grounding for KOtBu conditions). Link

Sources

Troubleshooting & Optimization

Purification challenges for products of 6-Bromobenzo[d]dioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 6-Bromobenzo[d]dioxole-4-carbaldehyde Derivatives

Case ID: #BBD-4-CHO-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 6-Bromobenzo[d]dioxole-4-carbaldehyde (also known as 6-bromo-1,3-benzodioxole-4-carboxaldehyde). This scaffold presents a unique "triad of trouble" for purification:

  • The Dioxole Ring: An acetal bridge sensitive to Lewis acids and acidic silica, prone to ring-opening or hydrolysis.

  • The Aldehyde (C4 Position): Highly reactive due to the ortho-oxygen lone pair donation, making it susceptible to rapid oxidation (to carboxylic acid) and condensation.

  • The Bromine (C6 Position): A heavy halogen that influences solubility (often decreasing it) and poses debromination risks during Pd-catalyzed couplings.

This guide moves beyond standard protocols to address the specific physicochemical traps inherent to this molecule.

Module 1: Chromatographic Challenges (The "Silica Trap")

The Issue: Users frequently report that their product "streaks" or "disappears" on standard silica gel columns.

  • Root Cause 1 (Tailing): The aldehyde carbonyl forms hydrogen bonds with free silanols on the silica surface.

  • Root Cause 2 (Decomposition): Standard silica gel is slightly acidic (pH ~5-6). This acidity can catalyze the hydrolysis of the methylenedioxy bridge (acetal) or promote acid-catalyzed aldol condensations of the aldehyde.

Troubleshooting Protocol: Neutralization of Stationary Phase Do not use untreated silica for this scaffold if you observe streaking.

  • The Slurry Method (Recommended):

    • Prepare your eluent system (e.g., Hexane/EtOAc).[1][2][3]

    • Add 1% Triethylamine (Et₃N) to the solvent mixture used to pack the column.

    • Why: The amine caps the acidic silanol sites, preventing the "drag" on the aldehyde and protecting the dioxole ring from acid hydrolysis.

  • The Pre-Wash Method:

    • Flush the packed column with 3 column volumes (CV) of solvent containing 1% Et₃N.

    • Flush with 2 CV of neutral solvent to remove excess amine before loading your sample.

Decision Matrix: Choosing the Right Phase

SilicaLogic cluster_legend Legend Start Start: Purification Strategy CheckTLC Run TLC on Standard Silica Start->CheckTLC Streak Does spot streak/tail? CheckTLC->Streak NoStreak Proceed with Standard Flash Streak->NoStreak No YesStreak Is product acid-sensitive? Streak->YesStreak Yes Neutralize Use 1% Et3N-Deactivated Silica YesStreak->Neutralize Mild Sensitivity Alumina Switch to Neutral Alumina YesStreak->Alumina High Sensitivity key Blue: Action | Yellow: Decision | Red: Protocol Change

Figure 1: Decision tree for stationary phase selection based on compound behavior.

Module 2: Chemical Purification (The Bisulfite "Pull-Down")

The Issue: Chromatography is often unable to separate the aldehyde product from non-carbonyl side products (e.g., protodebrominated byproducts from Suzuki couplings or over-alkylated amines).

The Solution: Exploit the aldehyde functionality. 6-Bromobenzo[d]dioxole-4-carbaldehyde forms a water-soluble bisulfite adduct, while impurities do not.

Protocol: The Phase-Switch Purification Prerequisite: Ensure your product is not an acid-sensitive acetal other than the dioxole core (which is stable to bisulfite).

  • Adduct Formation:

    • Dissolve crude mixture in EtOAc (10 volumes) .

    • Add saturated aqueous NaHSO₃ (Sodium Bisulfite, 5 volumes) .

    • Vigorously stir/shake for 30–60 minutes. The aldehyde converts to the

      
      -hydroxy sulfonate (water soluble).
      
  • Separation (The Wash):

    • Separate layers.[2][3][4] Keep the Aqueous Layer!

    • Wash the aqueous layer twice with Et2O or EtOAc to remove non-aldehyde impurities (dimers, debrominated species).

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Basify to pH 10–12 using saturated NaHCO₃ or 10% NaOH (carefully). Note: High pH regenerates the aldehyde.

    • Extract immediately with EtOAc or DCM.

    • Dry (Na₂SO₄) and concentrate.[5]

Data: Efficiency of Bisulfite Purification

Contaminant TypeRemoval EfficiencyMechanism
Debrominated Arene >98%Remains in organic phase during wash.
Alcohol (Over-reduction) >95%Does not form adduct; remains in organic.
Carboxylic Acid VariableForms salt at high pH; separate by pH control.
Isomeric Aldehyde 0%Both form adducts; requires chromatography.

Module 3: Solubility & Crystallization (The "Brick Dust" Problem)

The Issue: The 6-bromo-4-carbaldehyde derivative is often a planar, crystalline solid with poor solubility in alcohols and alkanes, leading to "crashing out" on columns or inside HPLC injectors.

Solvent Screening Guide: Based on the heavy atom effect (Br) and the polarizable dioxole ring, use this solubility hierarchy for recrystallization or loading:

SolventSolubilityApplication
DCM / Chloroform HighLoading solvent for chromatography.
THF Moderate/HighGood for reactions; avoid for crystallization (too soluble).
Toluene ModerateIdeal for Recrystallization. Heats well, poor solubility cold.
Methanol/Ethanol Low (Cold)Anti-solvent. Use to crash product out of DCM/Toluene.
Hexanes/Heptane InsolubleWash solvent to remove grease/oils.

Critical FAQ: "My product turned into a brown oil/gum."

  • Diagnosis: This is likely an "oiling out" event caused by trace impurities (often residual solvent or oxidation products) preventing crystal lattice formation.

  • Fix: Dissolve the gum in a minimum amount of hot Toluene. Add seed crystals if available. Allow to cool very slowly (wrap flask in foil/towel) to room temperature. If oil persists, add dropwise Hexane until turbidity persists, then re-heat and cool.

Module 4: Stability & Storage (The "Silent Killer")

The Issue: The aldehyde at the C4 position is ortho to the ether oxygen. This proximity can accelerate oxidation to 6-Bromobenzo[d]dioxole-4-carboxylic acid upon exposure to air.

Workflow: Monitoring Oxidation

  • TLC Indicator: The carboxylic acid will stick to the baseline (Rf ~ 0) in non-polar systems (Hex/EtOAc). It will streak in polar systems.

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Recovery: If >10% acid is present, dissolve in DCM and wash with saturated NaHCO₃. The acid goes into the water; the aldehyde stays in DCM.

StabilityFlow Storage Storage (-20°C, Ar) Exposure Air Exposure Storage->Exposure Leak Oxidation Oxidation to Carboxylic Acid Exposure->Oxidation O2 Wash NaHCO3 Wash Oxidation->Wash Purification Recover Pure Aldehyde Wash->Recover Organic Layer

Figure 2: Pathway for managing oxidative degradation.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.

  • Sigma-Aldrich. (n.d.). 6-Bromo-1,3-benzodioxole-5-carboxaldehyde Product Information.

  • PubChem. (2025).[7] 1,3-Benzodioxole-4-carboxaldehyde Compound Summary.

Sources

Managing aldehyde reactivity during synthesis with 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing aldehyde reactivity during synthesis with 6-Bromopiperonal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Introduction to 6-Bromopiperonal

6-Bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde) is a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring an electron-rich aromatic ring, a methylenedioxy bridge, a bromine atom, and a reactive aldehyde functional group, presents unique challenges and opportunities in synthetic design. The aldehyde group is the primary site of reactivity, but its behavior is modulated by the electronic effects of the substituted ring system. This guide addresses the most common issues encountered when working with this versatile building block.

FAQ 1: General Handling, Stability, and Self-Reactivity

Question: I am planning a multi-step synthesis involving 6-Bromopiperonal. What are the key stability concerns I should be aware of, and can it undergo self-condensation?

Answer:

This is a critical first question. Understanding the stability of your starting material is paramount. 6-Bromopiperonal is a solid that is generally stable, but its reactivity profile necessitates careful handling.

Key Stability & Handling Considerations:

  • Air Sensitivity: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, especially over long-term storage or when exposed to air and light. It is recommended to store 6-Bromopiperonal under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.[2]

  • pH Sensitivity:

    • Strong Bases: 6-Bromopiperonal is incompatible with strong bases.[2] Under strongly basic conditions, it can potentially undergo reactions like the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid), although this is less common for substituted benzaldehydes. More likely, strong bases can promote undesired side reactions or degradation.

    • Strong Acids: While generally more stable to acid than to base, prolonged exposure to strong acids can potentially affect the methylenedioxy bridge, a type of acetal.

  • Self-Condensation: The potential for self-condensation (an aldol-type reaction) is low under typical conditions. This reaction requires the formation of an enolate, which is not possible with aromatic aldehydes as they lack an α-hydrogen. Therefore, self-condensation is not a primary concern for 6-Bromopiperonal itself. However, in reactions like the Knoevenagel condensation, using an overly strong base can cause the other reactant (the active methylene compound) to self-condense.[3][4]

Workflow for Assessing Stability:

If you are planning to subject 6-Bromopiperonal to novel reaction conditions (e.g., elevated temperatures, new catalytic systems), it is prudent to run a stability test.

Caption: Workflow for testing the stability of 6-Bromopiperonal.

FAQ 2: Troubleshooting Reductive Amination

Question: I am performing a reductive amination with 6-Bromopiperonal and a primary amine, but I am getting very low yields of my desired secondary amine and a significant amount of a tertiary amine byproduct. What is going wrong?

Answer:

This is a classic problem in reductive amination. The issue stems from the desired secondary amine product being more nucleophilic than the starting primary amine, allowing it to react with a second molecule of 6-Bromopiperonal. This leads to the formation of a tertiary amine byproduct.

Causality: The Over-Alkylation Problem

The reaction proceeds via the formation of an imine, which is then reduced. However, the newly formed secondary amine can compete with the starting primary amine to react with any remaining aldehyde, leading to a second iminium ion formation and subsequent reduction to the tertiary amine.

Strategies to Maximize Secondary Amine Yield:

  • Stoichiometry and Order of Addition: Using a large excess of the primary amine can statistically favor the formation of the desired product. However, this is not always practical if the amine is valuable. A more robust method is to control the reaction sequence.

  • Pre-formation of the Imine: Form the imine first before adding the reducing agent. This ensures that by the time the reactive secondary amine is generated, there is little to no aldehyde left for it to react with.

  • Choice of Reducing Agent: The choice of hydride source is critical. Milder reducing agents that selectively reduce the iminium ion in the presence of the aldehyde are preferred for one-pot procedures.

Reducing AgentProsConsRecommended Use Case
Sodium Borohydride (NaBH₄) Inexpensive, powerful.[5]Can reduce the starting aldehyde if conditions are not controlled. Requires careful, often portion-wise addition after imine formation.Best for two-step procedures where the imine is formed first.[6]
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄; reduces imines much faster than aldehydes at slightly acidic pH.[7]Highly toxic (can generate HCN gas below pH 4). Requires careful pH control.Effective for one-pot reactions, but safety precautions are essential.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild, selective for imines/iminium ions over aldehydes. Does not require strict pH control.[5]More expensive. Generates acetic acid as a byproduct.Highly recommended for one-pot reductive aminations with sensitive substrates. It is often the reagent of choice for achieving high yields of secondary amines.

Optimized Protocol: One-Pot Reductive Amination using STAB

This protocol is designed to minimize over-alkylation and is generally reliable.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromopiperonal (1.0 eq.).

  • Solvent: Dissolve the aldehyde in a suitable anhydrous solvent, such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Amine Addition: Add the primary amine (1.0 - 1.2 eq.).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. You can monitor this step by TLC.

  • Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq.) portion-wise to control any initial exotherm.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.[8]

FAQ 3: Challenges in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Question: My Wittig reaction with 6-Bromopiperonal is giving a low yield of the desired alkene, and purification is a nightmare because of the triphenylphosphine oxide byproduct. How can I improve this?

Answer:

This is one of the most common frustrations with the Wittig reaction.[9][10] The formation of triphenylphosphine oxide (TPPO) is stoichiometric, and its physical properties often make it very difficult to separate from the desired product.

Troubleshooting the Wittig Reaction:

  • Ylide Generation: Ensure your ylide is generated properly. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-BuLi or NaH are required under strictly anhydrous conditions. The characteristic deep red/orange color of the ylide is a good visual indicator of its formation.

  • Stereoselectivity: The nature of the ylide dictates the stereochemical outcome.

    • Non-stabilized ylides (e.g., R=alkyl) typically give (Z)-alkenes as the major product via kinetic control.[9][11]

    • Stabilized ylides (e.g., R=ester, ketone) give (E)-alkenes as the major product under thermodynamic control.[11] For 6-Bromopiperonal, the specific ylide used will determine the E/Z ratio of the resulting styrene derivative.

The Superior Alternative: Horner-Wadsworth-Emmons (HWE) Reaction

For overcoming the purification issue, the HWE reaction is often a superior choice.[9] This modification uses a phosphonate ester instead of a phosphonium salt.

Advantages of the HWE Reaction:

  • Easy Purification: The byproduct is a water-soluble phosphate ester, which can be easily removed during an aqueous workup.[9]

  • Higher Reactivity: The carbanions from phosphonate esters are generally more nucleophilic than the corresponding Wittig ylides, often leading to better yields.

  • Stereoselectivity: The HWE reaction strongly favors the formation of the (E)-alkene , which is often the thermodynamically more stable product.

General Protocol for an HWE Reaction:

  • Setup: To a flame-dried flask under an inert atmosphere, add the phosphonate ester (1.1 eq.) and dissolve in an anhydrous solvent like THF.

  • Base Addition: Cool the solution to 0°C or -78°C and add a strong base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to generate the phosphonate carbanion. Stir for 30 minutes.

  • Aldehyde Addition: Add a solution of 6-Bromopiperonal (1.0 eq.) in anhydrous THF dropwise to the cooled carbanion solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically much cleaner than a Wittig product and may require minimal chromatographic purification.

G cluster_0 Decision Workflow: Olefination of 6-Bromopiperonal start Need to synthesize an alkene from 6-Bromopiperonal choice Is (E)-alkene the desired product? start->choice hwe Use Horner-Wadsworth-Emmons (HWE) - Easy purification - High (E)-selectivity choice->hwe Yes / Don't Care wittig Consider Wittig Reaction choice->wittig No, (Z) is needed ylide_type Ylide Type? wittig->ylide_type stabilized Stabilized Ylide: - Good (E)-selectivity - Purification of TPPO required ylide_type->stabilized Stabilized non_stabilized Non-Stabilized Ylide: - Good (Z)-selectivity - Purification of TPPO required ylide_type->non_stabilized Non-Stabilized

Caption: Decision-making for olefination reactions.

FAQ 4: Optimizing Knoevenagel Condensation

Question: My Knoevenagel condensation between 6-Bromopiperonal and diethyl malonate is slow and gives low yields. I'm using piperidine as a catalyst. What can I do to improve it?

Answer:

The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its efficiency is highly dependent on the reaction conditions.[4] Low yields often point to issues with catalyst activity, reaction equilibrium, or suboptimal conditions.

Causality: The Catalytic Cycle and Dehydration

This reaction involves the nucleophilic addition of an active methylene compound (like diethyl malonate) to the aldehyde, followed by a dehydration step to form the final α,β-unsaturated product.[4] The catalyst, typically a weak base, is crucial for deprotonating the active methylene compound to generate the nucleophile.[3]

Troubleshooting & Optimization Strategies:

  • Catalyst Choice: While piperidine is a classic choice, its effectiveness can vary. Using a base that is too strong can lead to side reactions.[3] If piperidine is ineffective, consider alternatives.

    • Ammonium Salts: Salts like ammonium acetate can be effective catalysts.

    • Lewis Acids: In some cases, Lewis acids can be used to activate the aldehyde.

  • Water Removal (Le Chatelier's Principle): The final step of the reaction is the elimination of water. Actively removing water from the reaction mixture can drive the equilibrium towards the product and significantly improve yields. This is often the most critical factor.

  • Solvent and Temperature: The reaction can be sensitive to the solvent. While often run in alcohols, using a solvent like toluene or benzene allows for the azeotropic removal of water with a Dean-Stark apparatus. Increasing the temperature will also increase the reaction rate.[3]

Optimized Protocol: Knoevenagel Condensation with Azeotropic Water Removal

  • Setup: Assemble a flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 6-Bromopiperonal (1.0 eq.), the active methylene compound (e.g., diethyl malonate, 1.1 eq.), and a suitable solvent such as toluene.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq.) and a co-catalyst like acetic acid (0.1 eq.) or use ammonium acetate.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture, wash with water, dilute HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by recrystallization or column chromatography.

FAQ 5: When and How to Use Protecting Groups

Question: I need to perform a reaction on another part of my molecule that involves a strong nucleophile (like a Grignard reagent), which will attack the aldehyde of 6-Bromopiperonal. How can I protect the aldehyde group?

Answer:

This is a perfect scenario for employing a protecting group strategy. A protecting group temporarily masks the reactivity of a functional group, allowing other transformations to occur elsewhere in the molecule.[12] For aldehydes, the most common and reliable protecting groups are acetals .[13]

Choosing the Right Acetal:

The stability of the acetal is key. You need a protecting group that is stable to your reaction conditions (e.g., strongly basic/nucleophilic) but can be removed easily afterward under conditions that don't harm your product.[14]

Acetal TypeProtection ConditionsDeprotection ConditionsStability
Dimethyl Acetal Methanol (MeOH), cat. acid (e.g., HCl, TsOH)Aqueous acid (e.g., HCl in THF/H₂O)Stable to bases, nucleophiles, reducing agents.
1,3-Dioxolane (Ethylene Glycol Acetal) Ethylene glycol, cat. acid (e.g., TsOH), azeotropic removal of H₂OAqueous acid (e.g., HCl in THF/H₂O)More stable than acyclic acetals. Highly robust to most non-acidic conditions.
1,3-Dioxane 1,3-Propanediol, cat. acid (e.g., TsOH), azeotropic removal of H₂OAqueous acid (e.g., HCl in THF/H₂O)Generally similar stability to dioxolanes.

Step-by-Step Acetal Protection/Deprotection Workflow:

Part A: Protection (Formation of a 1,3-Dioxolane)

  • Setup: In a flask equipped with a Dean-Stark trap and reflux condenser, combine 6-Bromopiperonal (1.0 eq.), ethylene glycol (1.5 eq.), and a non-polar solvent like toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02 eq.).

  • Reaction: Heat the mixture to reflux, collecting the water formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ to neutralize the acid, then with brine. Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the protected aldehyde, which can often be used without further purification.

Part B: Perform the Desired Reaction

  • At this stage, the acetal-protected 6-Bromopiperonal is stable to Grignard reagents, organolithiums, hydrides, etc. Proceed with your planned transformation.

Part C: Deprotection

  • Setup: Dissolve the protected compound in a mixture of THF and water (e.g., 4:1 ratio).

  • Acid: Add a catalytic amount of a strong acid, such as 1M HCl.

  • Reaction: Stir at room temperature or gently heat (40-50°C) until TLC shows complete conversion back to the aldehyde.

  • Workup: Neutralize the acid with saturated aqueous NaHCO₃. Extract the product with an organic solvent, dry, and concentrate.

This protection-deprotection sequence allows for synthetic flexibility while managing the inherent reactivity of the aldehyde group.[15]

References
  • Protecting Groups. University of Rochester. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Wisconsin-Madison. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Protecting Groups in Organic Synthesis. Ready Lab - UT Southwestern. [Link]

  • 6-BROMO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE. Palchem. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros. [Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. PubMed. [Link]

  • Ways to reduce the bis amination during a reductive amination? Reddit r/Chempros. [Link]

  • Question about reductive amination reaction procedure. Reddit r/Chempros. [Link]

  • Reductive amination difficulties - poor conversion. Reddit r/Chempros. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Bromoaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for one of modern organic synthesis's most powerful yet nuanced transformations: the Suzuki-Miyaura cross-coupling of bromoaldehydes. The presence of the aldehyde functionality introduces a layer of complexity, making the judicious selection of the base a critical parameter for success. This guide is designed to provide you, our fellow researchers and drug development professionals, with actionable insights and troubleshooting strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding base selection for this specific transformation.

Q1: Why is base selection so critical when a bromoaldehyde is the substrate?

A: The aldehyde group is sensitive to certain reaction conditions, particularly basicity. A poorly chosen base can lead to undesirable side reactions such as aldol condensations, Cannizzaro reactions, or decomposition of the starting material. Therefore, the base must be strong enough to facilitate the catalytic cycle but mild enough to preserve the aldehyde functionality.

Q2: What is the primary role of the base in the Suzuki-Miyaura catalytic cycle?

A: The base is essential for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex.[2][3] This boronate species then efficiently transfers its organic group to the palladium(II) center, regenerating the catalyst for the next cycle.[4][5][6] Computational studies suggest that the reaction of the base with the boronic acid is the predominant pathway.[4][7]

Q3: What are the main classes of bases used for coupling bromoaldehydes?

A: The most commonly employed bases fall into three main categories:

  • Inorganic Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Inorganic Phosphates: Tripotassium phosphate (K₃PO₄) is particularly prevalent.

  • Organic Bases: Triethylamine (TEA) and other hindered amines are used, though less commonly for this specific substrate class due to potential side reactions.

The choice among these depends heavily on the specific substrates, solvent system, and catalyst employed.[3]

Q4: I've seen both aqueous and anhydrous conditions used. Which is better for bromoaldehydes?

A: This is highly substrate-dependent.

  • Aqueous conditions (e.g., using a mixture of an organic solvent like toluene or dioxane with water) are very common.[6][8] The water helps to dissolve inorganic bases like carbonates and phosphates, facilitating their role in the reaction.

  • Anhydrous conditions may be necessary if your bromoaldehyde or boronic acid is susceptible to hydrolysis or protodeboronation (a common side reaction where the boronic acid is replaced by a hydrogen atom).[9] In these cases, bases like anhydrous K₃PO₄ are often a good choice.[5][10]

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Bromoaldehyde

You've set up your reaction, but after the allotted time, TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Potential Cause A: Ineffective Base Activation

The chosen base may not be effectively activating the boronic acid for transmetalation.

Solution Workflow:

  • Switch to a Stronger, Non-Nucleophilic Inorganic Base: If you are using a weaker base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄.[10] K₃PO₄ is often effective for challenging couplings, including those with sterically hindered substrates.[11][12]

  • Ensure Proper Solvation of the Base: For inorganic bases, the addition of water to the organic solvent is often crucial for solubility and activity.[13] A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is a standard practice.[6][8]

  • Check Base Quality: Ensure your base is finely powdered and dry. Clumps can lead to poor reproducibility and incomplete reactions.[14]

Potential Cause B: Catalyst Deactivation

The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[14][15]

Solution Workflow:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[13][16]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the experiment.[14]

  • Consider a More Robust Catalyst System: If catalyst death is suspected, switching to a more robust pre-catalyst or ligand system (e.g., those developed by Buchwald or Fu) can be beneficial.[17][18]

Issue 2: Formation of Significant Side Products

Your starting material is consumed, but the desired product is accompanied by significant impurities.

Side Product A: Homocoupling of the Boronic Acid

This results in a biaryl product derived from two molecules of your boronic acid.

Potential Cause: The presence of oxygen can promote the homocoupling of boronic acids.[19]

Solution Workflow:

  • Improve Degassing: This is the most critical step to prevent this side reaction. Re-evaluate and improve your degassing technique.[14]

  • Optimize Catalyst Loading: In some cases, excessively high catalyst loading can contribute to side reactions. Try reducing the catalyst amount slightly.

Side Product B: Dehalogenation of the Bromoaldehyde

Your bromoaldehyde is being converted to the corresponding aldehyde without the bromine atom.

Potential Cause: The palladium-aryl intermediate is being reduced by a hydride source in the reaction mixture instead of undergoing transmetalation.[15][19]

Solution Workflow:

  • Scrutinize Your Solvent and Reagents: Solvents like isopropanol or certain amines can act as hydride donors. Ensure your solvents are pure and consider alternatives if necessary.

  • Adjust the Base: Some bases can promote this pathway. If using an alkoxide, which can generate hydride species, consider switching to a carbonate or phosphate base.

Side Product C: Aldol Condensation or Other Aldehyde-Related Byproducts

You observe high molecular weight impurities consistent with self-condensation of your bromoaldehyde.

Potential Cause: The base is too strong or too nucleophilic, leading to deprotonation at the alpha-position of the aldehyde and subsequent side reactions.

Solution Workflow:

  • Use a Weaker Base: If you are using a strong base like NaOH or KOH, switch to a milder option like K₂CO₃ or even NaHCO₃.[10]

  • Consider Fluoride-Based Activation: In some cases, fluoride sources like KF or CsF can be effective and are generally less basic than carbonates, minimizing aldehyde-related side reactions.[17]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often suppress the rate of side reactions more than the desired coupling.

Comparative Data on Base Performance

The following table summarizes the general characteristics and typical applications of common bases in Suzuki-Miyaura reactions. Note that optimal conditions are highly substrate-dependent.[3]

BaseTypical pKa (Conjugate Acid)Common SolventsKey Considerations & Recommendations
Na₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂O, DMF/H₂OA good, cost-effective starting point for many reactions. Often requires aqueous co-solvents for solubility.[20][21]
K₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂OGenerally more soluble and slightly more reactive than Na₂CO₃. A very common and reliable choice.[10]
Cs₂CO₃ 10.3Toluene, Dioxane, THFHigher solubility in organic solvents than other carbonates, allowing for anhydrous or near-anhydrous conditions. Often gives higher yields but is more expensive.[22]
K₃PO₄ 12.3Toluene, Dioxane, t-BuOH/H₂OA stronger, non-nucleophilic base. Excellent for sterically hindered substrates and for reactions prone to protodeboronation.[5][11][12][23] Often used in anhydrous conditions.[10]
KF 3.2Toluene, DioxaneA mild base. The fluoride ion is thought to play a specific role in activating the boronic acid. Useful for base-sensitive substrates.[17]

Visualizing the Process: The Role of the Base

Understanding the catalytic cycle is key to effective troubleshooting. The base's intervention is pivotal for the transmetalation step to proceed.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiibr Ar-Pd(II)L₂(X) (X=Br) oxidative_addition->pdiibr transmetalation Transmetalation pdiibr->transmetalation pdiibiaryl Ar-Pd(II)L₂(Ar') transmetalation->pdiibiaryl reductive_elimination Reductive Elimination pdiibiaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ 'Ate' Complex boronic_acid->boronate + Base base Base (e.g., CO₃²⁻) boronate->transmetalation Transfers Ar' group arbr Ar-Br arbr->oxidative_addition

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Protocol for Base Screening in the Suzuki-Miyaura Coupling of a Bromoaldehyde

This procedure provides a framework for systematically comparing the efficacy of different bases.

Materials:

  • Bromoaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 5:1 mixture, 6 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromoaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of toluene and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl aldehyde.

  • Analysis: Determine the yield and characterize the product by NMR and MS.

Caption: Experimental workflow for base screening.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bello, D., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Bello, D., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. (2007). The Suzuki Reaction. Chem 115. [Link]

  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?[Link]

  • ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]

  • Common Organic Chemistry. Suzuki Reaction. [Link]

  • ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions...[Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

  • Chemistry Made Simple. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

  • Dreher, S. D., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(11), 2874–2877. [Link]

  • ResearchGate. Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [Link]

  • Chemistry Lecture. (2020, July 11). Suzuki Coupling. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Liu, L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

Sources

Technical Guide: Minimizing Homocoupling in 6-Bromopiperonal Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 Department: Chemical Process Development & Technical Support Subject: Troubleshooting & Optimization of Pd-Catalyzed Cross-Couplings (Suzuki-Miyaura Focus)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

6-Bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde) is a critical electrophile in the synthesis of isoquinoline alkaloids and complex pharmaceutical intermediates. While generally reactive due to the electron-withdrawing aldehyde group, this substrate is prone to specific side reactions—most notably homocoupling .

In the context of Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), "homocoupling" manifests in two distinct forms, often misdiagnosed by researchers:

  • Oxidative Homocoupling of the Nucleophile: The boronic acid partner dimerizes (

    
    ), consuming the reagent and leaving unreacted 6-bromopiperonal.
    
  • Reductive Homocoupling of the Electrophile: 6-Bromopiperonal dimerizes to form 6,6'-bipiperonal (

    
    ), a difficult-to-separate impurity.
    

This guide provides the mechanistic causality, troubleshooting logic, and validated protocols to suppress both pathways.

Mechanistic Analysis: The "Fork in the Road"

To prevent homocoupling, one must understand where the catalytic cycle deviates. The diagram below illustrates the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling pathways.

Diagram 1: Catalytic Divergence Pathways

Suzuki_Homocoupling_Pathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-ArBr Species) Pd0->OxAdd + 6-Bromopiperonal TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base RedHomo Reductive Homocoupling (6,6'-Bipiperonal) OxAdd->RedHomo Disproportionation (2x Pd(Ar)Br -> Pd(Ar)2 + PdBr2) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(II)(Ar)(Ar') OxHomo Oxidative Homocoupling (Boronic Acid Dimer) TransMet->OxHomo Slow Transmetallation allows O2 attack RedElim->Pd0 - Product O2_Inlet Oxygen Ingress (The Oxidant) O2_Inlet->OxHomo Promotes Pd-Peroxo species

Caption: Figure 1. The standard Suzuki cycle (Green/Yellow) vs. Oxygen-mediated oxidative homocoupling and disproportionation-mediated reductive homocoupling (Dashed).

Troubleshooting Matrix

Use this decision matrix to diagnose the specific type of homocoupling you are observing.

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Excess Unreacted 6-Bromopiperonal + Dimer of Boronic AcidOxidative Homocoupling (Nucleophile)Dissolved Oxygen.

re-oxidizes Pd(0) to Pd(II) or forms peroxo-species, consuming the boronic acid.
1. Implement Freeze-Pump-Thaw (See Protocol A).2. Increase Boronic Acid equivalents (1.5 eq).
Dimer of 6-Bromopiperonal (6,6'-bipiperonal)Reductive Homocoupling (Electrophile)Slow Transmetallation. If the boronic acid is slow to react, the Pd(II)-Ar intermediate disproportionates.1. Switch to high-activity ligands (SPhos/XPhos).2. Increase Base concentration.3. Add Boronic Acid slowly? NO. Add it fast or in excess to outcompete dimerization.
Dehalogenation (Piperonal formed)Hydrodehalogenation (Not Homocoupling)Solvent/Hydride Source. Alcohol solvents or excessive heating can act as hydride donors.1. Switch solvent (e.g., Toluene/Water instead of Ethanol).2. Lower temperature.

Technical Protocols

Protocol A: The "Gold Standard" Deoxygenation (Freeze-Pump-Thaw)

Target: Elimination of Oxidative Homocoupling

Nitrogen sparging (bubbling) is often insufficient for sensitive 6-bromopiperonal couplings because micro-bubbles of


 can remain trapped in the solvent matrix.
  • Assembly: Place the solvent (e.g., DME, Toluene, or Dioxane) in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. Note: The solvent will not sublime significantly if fully frozen.

  • Thaw: Close the vacuum valve. Remove the flask from

    
     and thaw in a warm water bath. Gas bubbles will evolve rapidly.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).

Protocol B: Ligand Selection for 6-Bromopiperonal

Target: Elimination of Reductive Homocoupling

The aldehyde group on 6-bromopiperonal is electron-withdrawing, making the C-Br bond susceptible to oxidative addition. However, if the subsequent transmetallation is slow, the Pd(II) species is vulnerable.

  • Avoid:

    
     (Triphenylphosphine). It often allows "ligand scrambling," leading to homocoupling.
    
  • Recommended: SPhos or XPhos .

    • Why? These Buchwald dialkylbiaryl phosphines are bulky. The steric bulk prevents the formation of the bis-aryl palladium complex (

      
      ) required for reductive homocoupling. They force the cycle toward the desired cross-coupling.
      

Frequently Asked Questions (FAQ)

Q1: I am seeing a "black precipitate" form early in the reaction, and my yield is low. Is this homocoupling? A: This is likely Palladium Black precipitation. It indicates your catalyst is decomposing (aggregating) before it can perform the catalytic turnover. This often happens if the oxidative addition is too slow or if the ligand is oxidizing.

  • Fix: Ensure your ligand:Pd ratio is correct (usually 2:1 for monodentate ligands) and consider adding the catalyst last, after the mixture is fully degassed and brought to temperature.

Q2: Can I protect the aldehyde on 6-bromopiperonal to reduce side reactions? A: Yes, converting the aldehyde to an acetal (using ethylene glycol and pTsOH) is a standard strategy.

  • Benefit: It prevents potential aldol/Cannizzaro side reactions involving the aldehyde.

  • Relevance to Homocoupling: It changes the electronics of the ring, making it slightly more electron-rich, which might slow down oxidative addition slightly but generally stabilizes the substrate against non-Pd mediated side reactions.

Q3: Why does adding water improve the Suzuki reaction? I thought water was bad? A: Water is essential for the Suzuki mechanism. The base (e.g.,


) needs to be somewhat soluble, or it needs to activate the boronic acid to form the boronate species (

).
  • Optimization: A 4:1 ratio of Organic Solvent (DME/Toluene) to Water is a robust starting point. Completely anhydrous conditions often fail unless you are using specific specialized bases (like CsF).

Workflow Visualization

Diagram 2: Optimization Logic Flow

Optimization_Logic Start Start: Low Yield / Impurities Check_Impurity Identify Impurity Start->Check_Impurity ArAr_Dimer Ar-Ar Dimer (6,6'-bipiperonal) Check_Impurity->ArAr_Dimer Substrate Dimer Boronic_Dimer Boronic Acid Dimer Check_Impurity->Boronic_Dimer Partner Dimer Action_ArAr Switch Ligand to SPhos/XPhos Check Stoichiometry ArAr_Dimer->Action_ArAr Action_Boronic Strict Deoxygenation (FPT) Increase Boronic Eq. Boronic_Dimer->Action_Boronic

Caption: Figure 2. Decision tree for selecting the correct optimization strategy based on impurity profiling.

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: ACS Publications (Organic Process Research & Development). Context: Establishes the critical role of deoxygenation and base selection in preventing homocoupling. URL:[Link]

  • Ligand Effects on the Stereochemical Outcome and Selectivity of Suzuki-Miyaura Couplings. Source: Journal of Organic Chemistry / PubMed. Context: Details how bulky ligands (SPhos/XPhos) influence the catalytic pathway to favor cross-coupling over side reactions. URL:[Link]

  • The Suzuki Reaction: Mechanism and Homocoupling Pathways. Source: NobelPrize.org (Scientific Background on the Nobel Prize in Chemistry 2010). Context: Authoritative overview of the catalytic cycle, including transmetallation and reductive elimination mechanisms.[1][2][3] URL:[Link]

Sources

Workup procedure for reactions involving 6-Bromobenzo[d]dioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 72744-55-9 | Formula: C₈H₅BrO₃ | MW: 229.03 Da[1][2]

Module 1: Compound Profile & Handling

Chemical Context

You are working with 6-Bromobenzo[d]dioxole-4-carbaldehyde , a regioisomer of the more common 6-bromopiperonal.[2]

  • Structural Criticality: Unlike piperonal derivatives (aldehyde at C5), your aldehyde is at C4 (ortho to the dioxole oxygen). This creates a unique steric environment and increases electron density at the carbonyl oxygen due to the "alpha-effect" of the adjacent ether oxygen.

  • Reactivity Profile:

    • C4-Aldehyde: Highly susceptible to autoxidation to carboxylic acid; prone to hydration in acidic aqueous media.[2]

    • C6-Bromide: Excellent handle for Lithium-Halogen exchange (Li-X) or Pd-catalyzed cross-couplings (Suzuki, Buchwald).[2]

    • Dioxole Ring: Acid-labile.[2] Strong Lewis acids (e.g., BBr₃, AlCl₃) will cleave this ring to a catechol.

Storage Protocol
  • Atmosphere: Store under Argon/Nitrogen.[3]

  • Temperature: 2–8°C.

  • Stabilization: If storing for >1 month, ensure no trace acid is present to prevent polymerization or acetal formation.

Module 2: Workup Procedures (SOPs)

Protocol A: Standard Aqueous Workup (Post-Reaction)

Use this for general nucleophilic additions or mild substitutions.

The Challenge: The product is lipophilic but the aldehyde can form hydrates or hemiacetals that drag it into the aqueous phase if pH is not controlled.

  • Quench: Pour reaction mixture into saturated NH₄Cl (at 0°C).

    • Why? Buffers pH ~5-6.[2] Prevents strongly basic conditions (which induce Cannizzaro disproportionation) or strongly acidic conditions (which cleave the dioxole).

  • Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Volume: 3x reaction volume.[4][5]

  • Wash:

    • Wash 1: Water (removes bulk salts).

    • Wash 2: Brine (breaks emulsions common with dioxole rings).

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄ if the aldehyde is very reactive, as Mg²⁺ is a Lewis acid that can catalyze side reactions on the carbonyl.

Protocol B: The "Bisulfite Trap" Purification

Use this to isolate the aldehyde from non-aldehyde byproducts (e.g., des-bromo impurities from coupling reactions) without column chromatography.

Mechanism: Aldehydes form water-soluble bisulfite adducts (sulfonate salts).[2][6] Impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde.

Step-by-Step:

  • Formation: Dissolve crude mixture in EtOAc. Add 2.5 equivalents of saturated aqueous NaHSO₃ (Sodium Bisulfite) .

  • Agitation: Vigorously stir for 2–4 hours. A white precipitate (the adduct) may form at the interface.

  • Separation (Forward):

    • Separate layers.[6] Keep the Aqueous Layer (contains product).

    • Note: If a solid precipitate forms, filter it off—this is likely your pure adduct. Wash the solid with EtOAc.

  • Regeneration (Reverse):

    • Place Aqueous layer (or solid adduct suspended in water) in a flask.

    • Add fresh EtOAc.

    • Slowly add saturated NaHCO₃ or 1M NaOH until pH > 10.

    • Caution: Evolution of SO₂ gas is possible; work in a fume hood.

  • Isolation: The aldehyde regenerates and migrates back into the EtOAc. Separate, dry, and concentrate.

Protocol C: Suzuki Coupling Workup (Pd Removal)

Specific for reactions utilizing the C6-Bromide.[2]

The Challenge: Palladium coordinates to the dioxole oxygens and the aldehyde, making removal difficult.

  • Scavenging: After the standard workup (Protocol A), redissolve crude oil in THF/EtOAc (1:1).

  • Treatment: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass). Stir at 40°C for 30 mins.

  • Filtration: Filter through a pad of Celite®.

  • Crystallization Check: This isomer often crystallizes from EtOH/Heptane . Attempt recrystallization before resorting to silica chromatography to avoid aldehyde oxidation on the silica surface.

Module 3: Visual Workflows

Decision Tree: Workup Strategy

WorkupLogic Start Crude Reaction Mixture (6-Bromobenzo[d]dioxole-4-carbaldehyde) Q1 Reaction Type? Start->Q1 PathA Pd-Catalyzed Coupling (Suzuki/Buchwald) Q1->PathA Cross-Coupling PathB Aldehyde Protection/ Nucleophilic Addition Q1->PathB Derivatization StepA1 Add S-Thiol or Charcoal (Remove Pd) PathA->StepA1 Q2 Is purity < 90%? PathB->Q2 StepA2 Filter (Celite) StepA1->StepA2 StepA2->Q2 Bisulfite Protocol B: Bisulfite Adduct Loop Q2->Bisulfite Yes (Remove non-aldehydes) Column Flash Chromatography (Neutralized Silica) Q2->Column Yes (Isomers/Polar impurities) Final Pure Product Q2->Final No (Recrystallize) Bisulfite->Final Column->Final

Caption: Logical flow for selecting the appropriate purification method based on reaction history and impurity profile.

Module 4: Troubleshooting & FAQs

Data Table: Common Impurities & Solutions
SymptomProbable CauseTechnical Solution
New Spot on TLC (Baseline) Oxidation to Carboxylic Acid (air exposure).[2]Wash organic layer with sat. NaHCO₃ to extract the acid. Acidify aqueous extract to recover if needed.[6]
Spot disappearing Formation of Acetal (if MeOH/EtOH used with acid).Treat with 1M HCl/THF (1:1) for 30 min to hydrolyze acetal back to aldehyde.
Emulsion in Separatory Funnel Dioxole ring + Pd residues acting as surfactants.Filter mixture through Celite before extraction.[6] Add solid NaCl to aqueous layer to increase ionic strength.
Low Yield (Suzuki) Protodebromination (H replaces Br).Use anhydrous solvents.[4] Ensure base (e.g., K₂CO₃) is not wet. This byproduct cannot be removed by Bisulfite (it still has an aldehyde).
Frequently Asked Questions

Q: Can I use silica gel chromatography for this aldehyde? A: Yes, but with caution. Aldehydes can oxidize on acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity. Elute rapidly.

Q: I see two aldehyde peaks in NMR. Is my product degrading? A: Check your solvent. In CDCl₃, this is rare. If using DMSO-d6 or Methanol-d4, you might be seeing hemiacetal formation (solvent adding to aldehyde).[2]

  • Verification: Run NMR in non-protic solvent (CDCl₃ or C₆D₆).

Q: The 4-carbaldehyde isomer is expensive.[2] Can I substitute the 5-carbaldehyde (Piperonal derivative)? A: Strictly No. The 4-position (ortho to oxygen) and 5-position (meta to oxygen) have drastically different electronic and steric properties.[2] In kinase inhibitor design, this shift often abolishes binding affinity.

References

  • Bisulfite Purification Method

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] The Journal of Organic Chemistry, 64(15), 5722–5724.

  • Suzuki Coupling on Benzodioxoles

    • Al-Mulla, A. (2019).[8] Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23.

  • Aldehyde Workup & Emulsion Handling

    • Boucher, M. M., et al. (2017).[6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2][6] Organic Process Research & Development, 21(9), 1394–1403.[6]

  • Compound Identification (Isomer Confirmation)

    • PubChem CID 12352100 (6-Bromobenzo[d]dioxole-5-carbaldehyde) vs specific isomer data.[2]

    • (Note: Reference provided for structural comparison of the major isomer).

Sources

Overcoming steric hindrance in reactions with 6-Bromobenzo[d]dioxole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Bromobenzo[d]dioxole-4-carbaldehyde (also known as 6-Bromopiperonal). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but sterically challenging building block into their synthetic workflows.

The unique structure of 6-Bromobenzo[d]dioxole-4-carbaldehyde, with a bromine atom positioned ortho to the aldehyde, presents significant steric hindrance.[1][2] This spatial crowding can impede the approach of reagents to both the aldehyde carbonyl and the carbon-bromine bond, leading to sluggish reactions, low yields, or complete reaction failure. This guide provides troubleshooting advice and optimized protocols in a direct question-and-answer format to help you overcome these specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reactions at the C4-Aldehyde Functional Group

Question 1: My Wittig reaction with 6-Bromobenzo[d]dioxole-4-carbaldehyde is slow and gives poor yields. How can I improve my alkene synthesis?

Answer: This is a classic case of steric hindrance impacting a standard olefination. The bulky triphenylphosphine oxide leaving group and the spatial crowding around the aldehyde make the formation of the key oxaphosphetane intermediate difficult.[3][4] While standard Wittig reagents can convert even hindered ketones, the reaction rate can be impractically slow.[3][5]

Expert Recommendation: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction.

The HWE reaction is frequently the preferred method for sterically hindered aldehydes.[3] It utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanion is smaller and more nucleophilic than a typical Wittig ylide, allowing it to access the crowded electrophilic carbonyl carbon more easily. A significant advantage is that the byproduct, a water-soluble phosphate ester, is much easier to remove during workup than triphenylphosphine oxide.

Workflow: Standard Wittig vs. HWE Reaction Here is a diagram illustrating the strategic shift from a Wittig to an HWE protocol for hindered systems.

G cluster_0 Problem: Low Yield Wittig Reaction cluster_1 Solution: Horner-Wadsworth-Emmons (HWE) Reaction A 6-Bromobenzo[d]dioxole- 4-carbaldehyde C Reaction Fails or Low Yield A->C B Phosphonium Ylide (e.g., Ph3P=CHR) B->C E Phosphonate Ester + Non-nucleophilic Base (e.g., NaH, K2CO3) C->E   Change Strategy    D 6-Bromobenzo[d]dioxole- 4-carbaldehyde G Successful Olefination: High Yield of Alkene D->G F Formation of Nucleophilic Phosphonate Carbanion E->F F->G

Caption: Strategic shift from Wittig to HWE for hindered aldehydes.

Comparative Protocol Overview

ParameterStandard Wittig ReactionHorner-Wadsworth-Emmons (HWE)Rationale for Change
Phosphorus Reagent Triphenylphosphonium SaltDiethylphosphonate EsterSmaller reagent overcomes steric clash.
Base Strong, non-nucleophilic (e.g., n-BuLi, NaH)Milder bases possible (e.g., NaH, K₂CO₃, DBU)Phosphonate α-protons are more acidic.
Byproduct Triphenylphosphine oxide (Ph₃P=O)Diethyl phosphate saltHWE byproduct is water-soluble, simplifying purification.
Stereoselectivity Unstabilized ylides give (Z)-alkenes.Stabilized carbanions give (E)-alkenes.HWE offers excellent control for (E)-alkene synthesis.

Detailed Protocol: HWE Synthesis of (E)-6-Bromo-4-(2-carbomethoxyvinyl)benzo[d]dioxole

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Phosphonate Addition: Slowly add a solution of trimethyl phosphonoacetate (1.2 equivalents) in THF to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour until gas evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C and add a solution of 6-Bromobenzo[d]dioxole-4-carbaldehyde (1.0 equivalent) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (E)-alkene.

Question 2: My reductive amination reactions are incomplete, and I often recover unreacted starting material. What can I do?

Answer: Reductive amination proceeds via the formation of an imine or iminium ion intermediate, which is then reduced.[6][7] With 6-Bromobenzo[d]dioxole-4-carbaldehyde, the steric hindrance from the ortho-bromo group significantly disfavors the formation of this tetrahedral intermediate and the subsequent iminium ion.[8] Using a strong reducing agent like sodium borohydride (NaBH₄) can be counterproductive, as it may reduce the aldehyde faster than the slow-forming imine.

Expert Recommendation: Use Sodium Triacetoxyborohydride (STAB).

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for challenging reductive aminations.[9] It is a milder and more selective reducing agent than NaBH₄ or NaBH₃CN.[10] Its key advantage is that it reduces the iminium ion much faster than it reduces the aldehyde, allowing the reaction to be driven to completion even with a low equilibrium concentration of the iminium intermediate.[6][10] The reaction is typically performed as a one-pot procedure.[6]

Table: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH ConditionSelectivityComments
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to BasicLowCan readily reduce the starting aldehyde, leading to alcohol byproduct.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFWeakly Acidic (pH 3-6)ModerateMore selective than NaBH₄ but is highly toxic.
Sodium Triacetoxyborohydride (STAB) DCE, THFNeutral to Weakly AcidicHighExcellent selectivity for iminium ions over aldehydes/ketones; non-toxic.[6][7]

Detailed Protocol: One-Pot Reductive Amination using STAB

  • Setup: In a round-bottom flask, dissolve 6-Bromobenzo[d]dioxole-4-carbaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.[6]

  • Imine Formation (Optional Catalyst): For less reactive amines, a catalytic amount of acetic acid can be added to promote imine formation. For most aldehydes, this is not necessary.[9] Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) to the mixture in portions. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine product via column chromatography or crystallization.

Category 2: Reactions at the C6-Bromo Functional Group

Question 3: I am attempting a Suzuki or Heck cross-coupling at the C-Br position, but the reaction stalls with low conversion. How can I drive it to completion?

Answer: The C-Br bond in this molecule is sterically hindered by the adjacent aldehyde and the dioxole ring. This makes the crucial oxidative addition step of the palladium catalytic cycle very challenging. Standard palladium catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky or electron-rich enough to promote the reaction with such a hindered aryl bromide.[11][12]

Expert Recommendation: Employ a Modern Catalyst System with Bulky, Electron-Rich Ligands.

To overcome this steric barrier, you need a highly active catalyst system. This is typically achieved by combining a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized phosphine ligand. Bulky, electron-rich "Buchwald-type" biarylphosphine ligands are designed specifically for these challenging couplings.[11] Ligands like XPhos, SPhos, or RuPhos create a coordinatively unsaturated, highly reactive Pd(0) species that can undergo oxidative addition even with hindered substrates.[13]

Catalytic Cycle for Suzuki Coupling of Hindered Substrates

Suzuki_Cycle pd0 "L-Pd(0)" Active Catalyst ox_add Oxidative Addition pd0->ox_add transmetal Transmetalation ox_add->transmetal "L-Pd(II)(Ar)(Br)" red_elim Reductive Elimination transmetal->red_elim "L-Pd(II)(Ar)(R)" byproduct Br-B(OR)2 + Base-H+ transmetal->byproduct red_elim->pd0 product Ar-R (Coupled Product) red_elim->product arbr Ar-Br (Hindered Substrate) arbr->ox_add boronic R-B(OR)2 boronic->transmetal base Base (e.g., K2CO3) base->transmetal ligand Bulky Ligand (e.g., XPhos) ligand->pd0 Promotes Activity

Caption: Suzuki cycle highlighting the ligand's role in the oxidative addition step.

Table: Recommended Ligands for Hindered Cross-Coupling

Ligand NameStructure TypeKey FeatureTypical Application
XPhos Biaryl MonophosphineVery bulky and electron-richGold standard for Suzuki couplings of hindered aryl chlorides/bromides.[13]
SPhos Biaryl MonophosphineHigh activity, good for heteroaryl couplingsBroadly applicable for Suzuki and Buchwald-Hartwig aminations.
RuPhos Biaryl MonophosphineExcellent for creating electron-rich Pd centersParticularly effective for Buchwald-Hartwig C-N and C-O couplings.
AlisonPhos/AliPhos Biaryl PhosphorinaneHighly effective for hindered C-N couplingsSpecifically designed for coupling hindered anilines with hindered aryl halides.[11]

Detailed Protocol: Suzuki Coupling using an XPhos Pre-catalyst

  • Setup: To a reaction vial or flask, add 6-Bromobenzo[d]dioxole-4-carbaldehyde (1.0 eq.), the desired arylboronic acid or pinacol ester (1.5 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent: Add an anhydrous, degassed solvent. A mixture of toluene and water or 1,4-dioxane and water is common.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Category 3: General Strategies & Advanced Methods

Question 4: Is there a way to perform reactions at the bromo-position without interference from the aldehyde?

Answer: Yes, a classic and highly effective strategy is to use a protecting group for the aldehyde. By temporarily masking the aldehyde's reactivity, you can perform more robust chemistry at the C-Br position under conditions the free aldehyde might not tolerate (e.g., reactions involving strong bases or nucleophiles).

Expert Recommendation: Acetal Protection.

The most common method for protecting aldehydes is to convert them into a cyclic acetal, typically using ethylene glycol. This forms a stable five-membered ring that is inert to most non-acidic reagents, including organometallics and the basic conditions of many cross-coupling reactions.[14] The acetal can be easily removed (deprotected) at the end of the synthetic sequence using mild acidic conditions.

Workflow: Protection-Reaction-Deprotection Strategy

G A Starting Material (Ar-CHO) B Step 1: Protection (Ethylene Glycol, cat. H+) A->B C Protected Intermediate (Ar-Acetal) B->C D Step 2: C-Br Reaction (e.g., Suzuki Coupling) C->D E Functionalized Intermediate (R-Ar-Acetal) D->E F Step 3: Deprotection (Aqueous Acid) E->F G Final Product (R-Ar-CHO) F->G

Caption: A three-step workflow enabling complex C-Br functionalization.

Detailed Protocol: Acetal Protection / Deprotection

  • Protection Step:

    • Dissolve 6-Bromobenzo[d]dioxole-4-carbaldehyde (1.0 eq.) in toluene.

    • Add ethylene glycol (1.5-2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water.

    • When no more water collects, cool the reaction. Wash the organic layer with saturated NaHCO₃ solution and then brine.

    • Dry over MgSO₄, filter, and concentrate to obtain the protected compound, which can often be used without further purification.

  • Deprotection Step:

    • Dissolve the acetal-protected compound in a mixture of THF and water (e.g., 4:1).

    • Add a catalytic amount of a strong acid (e.g., 1M HCl or p-TsOH).

    • Stir at room temperature or warm gently (40-50 °C) until the reaction is complete (monitor by TLC).

    • Neutralize the acid with saturated NaHCO₃ solution and extract the product with an organic solvent.

    • Wash, dry, and concentrate to recover the free aldehyde.

References
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  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications. ACS Publications. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. PubMed Central (PMC). [Link]

  • Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes - ResearchGate. ResearchGate. [Link]

  • Organocatalytic atroposelective synthesis of axially chiral styrenes - PMC. PubMed Central (PMC). [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. ACS Publications. [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - PMC. PubMed Central (PMC). [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. ResearchGate. [Link]

  • Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination) - OrgoSolver. OrgoSolver. [Link]

  • Dual reaction pathway catalysis: base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation - ResearchGate. ResearchGate. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. MDPI. [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC. PubMed Central (PMC). [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

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